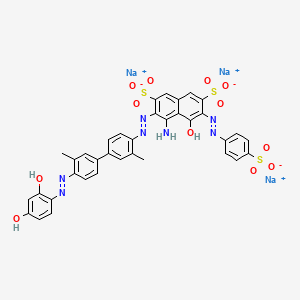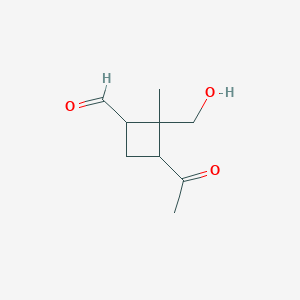
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclobutane ring substituted with acetyl, hydroxymethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutane derivative with acetylating agents and subsequent functional group modifications can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetyl-2-(carboxymethyl)-2-methylcyclobutane-1-carbaldehyde.
Reduction: Formation of 3-(hydroxymethyl)-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
類似化合物との比較
Similar Compounds
3-Acetyl-2-methylcyclobutane-1-carbaldehyde: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde:
3-Acetyl-2-(hydroxymethyl)cyclobutane-1-carbaldehyde: Similar structure but without the additional methyl group, leading to variations in its reactivity and applications.
Uniqueness
3-Acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde is unique due to the presence of both acetyl and hydroxymethyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
3-acetyl-2-(hydroxymethyl)-2-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-6(12)8-3-7(4-10)9(8,2)5-11/h4,7-8,11H,3,5H2,1-2H3 |
InChIキー |
BCRCYYDAZZBPGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(C1(C)CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


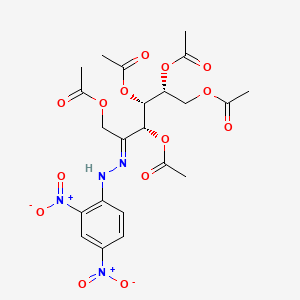
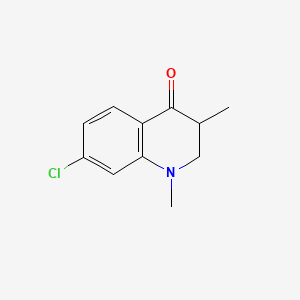
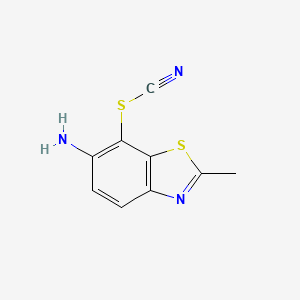
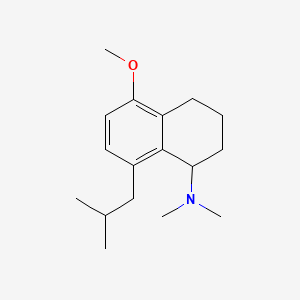
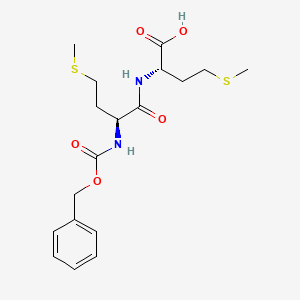
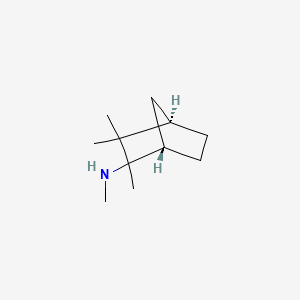


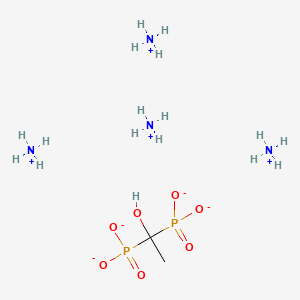

![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)

